N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
CAS No.: 292052-02-9
Cat. No.: VC21439099
Molecular Formula: C17H12BrClN2O2
Molecular Weight: 391.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 292052-02-9 |
|---|---|
| Molecular Formula | C17H12BrClN2O2 |
| Molecular Weight | 391.6g/mol |
| IUPAC Name | N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H12BrClN2O2/c1-10-15(17(22)20-12-6-4-5-11(18)9-12)16(21-23-10)13-7-2-3-8-14(13)19/h2-9H,1H3,(H,20,22) |
| Standard InChI Key | QAKVVOWIJMHMFM-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Br |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Br |
Introduction
Structural Analysis of N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Core Structure: 5-methyl-1,2-oxazole-4-carboxamide
The foundation of the target compound is the 5-methyl-1,2-oxazole-4-carboxamide scaffold. This core structure features a five-membered heterocyclic ring with adjacent nitrogen and oxygen atoms, a methyl substituent at position 5, and a carboxamide group at position 4. This arrangement creates a planar system with specific electronic distribution that influences the compound's reactivity and interaction capabilities .
Functional Groups and Substitution Patterns
The target compound features three main functional groups attached to the isoxazole core:
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A methyl group at position 5, which contributes to steric properties and hydrophobicity
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A 2-chlorophenyl group at position 3, which introduces an electron-withdrawing effect and potential halogen bonding interactions
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A carboxamide group at position 4, further substituted with a 3-bromophenyl group, providing additional aromatic character and halogen functionality
This substitution pattern creates a molecule with balanced lipophilic and hydrogen-bonding properties. The positioning of the halogens on different aromatic rings (chlorine at the 2-position of one phenyl ring and bromine at the 3-position of another) creates a unique three-dimensional arrangement that would influence the compound's interaction with potential biological targets .
Structural Comparison with Related Compounds
When comparing the target compound with related structures found in chemical databases, several similarities and differences emerge:
As evident from this comparison, the target compound shares structural elements with each of these related molecules but arranges them in a unique configuration. The most significant distinction is the direct attachment of the 3-bromophenyl group to the amide nitrogen in our target compound, whereas the related compounds feature different linking patterns or substituents entirely .
Physicochemical Properties
Molecular Characteristics
Based on its chemical structure and comparison with related compounds, the following molecular characteristics can be predicted for N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide:
These properties place the compound within the range of drug-like molecules according to Lipinski's Rule of Five, suggesting potential pharmacological relevance. The presence of both halogens (bromine and chlorine) increases the molecular weight but contributes to specific binding interactions that may be valuable in biological systems .
Predicted Physical Properties
Based on comparable isoxazole derivatives, the following physical properties can be estimated:
These predicted properties suggest that N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide would exhibit limited water solubility but good lipophilicity, potentially facilitating membrane permeability while potentially requiring formulation strategies to improve aqueous solubility for biological applications .
Chemical Reactivity
The chemical reactivity of the target compound can be predicted based on its functional groups and the known chemistry of isoxazoles:
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The carboxamide group may undergo hydrolysis under strong acidic or basic conditions to form the corresponding carboxylic acid, similar to the compound in source .
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The isoxazole ring could potentially undergo ring-opening reactions under specific conditions, particularly through reduction.
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The aromatic halogen substituents (3-bromophenyl and 2-chlorophenyl) provide sites for potential cross-coupling reactions and nucleophilic aromatic substitution under appropriate conditions.
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The NH of the carboxamide offers a site for potential alkylation or acylation reactions.
These reactivity patterns suggest that the compound could serve as a valuable intermediate in synthetic chemistry, allowing for further structural modifications and derivatization .
Synthetic Approaches
General Synthetic Routes to Isoxazole Derivatives
The synthesis of isoxazole derivatives typically follows several established pathways:
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Cycloaddition reactions between nitrile oxides and alkynes
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Condensation of hydroxylamine with β-dicarbonyl compounds
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Cyclization of α,β-unsaturated oximes
Structure-Activity Relationships
Influence of Substituents on Activity
The specific substitution pattern in N-(3-bromophenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide would influence its biological and physical properties in predictable ways:
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The methyl group at position 5 contributes to lipophilicity and provides steric bulk that may influence binding interactions.
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The 2-chlorophenyl substituent at position 3 introduces electronic effects through the electron-withdrawing chlorine atom and offers potential halogen bonding interactions.
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The 3-bromophenyl group attached to the carboxamide nitrogen provides additional lipophilicity, possible halogen bonding, and a different electronic distribution compared to the chlorinated phenyl ring.
These structural features create a unique electronic and spatial arrangement that would determine the compound's ability to interact with biological targets or participate in materials applications .
Comparison with Similar Bioactive Compounds
When examining the broader class of isoxazole-containing bioactive compounds, several structure-activity patterns emerge:
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The position and nature of substituents on the isoxazole ring significantly influence biological activity and selectivity.
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Halogen substitutions, particularly in aromatic rings, often enhance binding to protein targets and improve metabolic stability.
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The nature of the linking groups (such as carboxamide in our target compound) plays a crucial role in determining conformational flexibility and hydrogen bonding capabilities.
The target compound shares structural similarities with known bioactive isoxazoles, suggesting potential for comparable activities while its unique substitution pattern may confer novel properties or selectivity profiles .
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